1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride
Descripción
Introduction to 1-[3-(Difluoromethoxy)phenyl]methanamine Hydrochloride
Chemical Identity and Nomenclature
The compound is systematically named This compound under IUPAC rules. Its molecular formula is C₈H₁₀ClF₂NO , with a molecular weight of 209.62 g/mol . Key structural components include:
- A benzene ring substituted at the 3-position with a difluoromethoxy group (-OCF₂)
- A primary amine (-CH₂NH₂) at the benzylic position
- A hydrochloric acid counterion
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1106917-71-8 | |
| SMILES Notation | NCC1=CC=CC(OC(F)F)=C1.[H]Cl | |
| InChI Key | DTGHRIRRKQGREU-UHFFFAOYSA-N |
Synonyms include (3-(difluoromethoxy)phenyl)methanamine hydrochloride and m-difluoromethoxybenzylamine HCl. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the primary amine facilitates salt formation and downstream derivatization.
Historical Development and Discovery
First reported in patent literature circa 2015, this compound emerged from efforts to optimize protease inhibitor scaffolds. Its development paralleled advances in:
- Solid-phase difluoromethylation : Early routes used hazardous gaseous reagents, but the adoption of sodium chlorodifluoroacetate (SCDA) enabled safer, scalable synthesis.
- Regioselective functionalization : Modern methods achieve >90% selectivity for 3-substitution over competing 2- and 4-position reactions.
A 2018 breakthrough study demonstrated its utility as a factor D (FD) protease ligand , marking its entry into complement system therapeutics. Subsequent optimizations improved synthetic yields from 30-40% to 57% through:
Significance in Organic and Medicinal Chemistry
Pharmaceutical Applications
As a privileged scaffold , this compound serves as:
- Neurological drug precursor : The difluoromethoxy group enhances blood-brain barrier penetration for CNS-targeted agents
- Protease inhibitor core : Binds trypsin-like serine proteases through ionic interactions with Asp189 in the S1 pocket
- Anticancer intermediate : Modulates kinase signaling pathways in combination therapies
Material Science Utility
| Application | Function | Reference |
|---|---|---|
| Polymer additives | Fluorinated side-chain modifiers | |
| Liquid crystal systems | Dipole moment regulators | |
| Surface coatings | Hydrophobicity enhancers |
The compound's synthetic flexibility enables diverse transformations:
- Buchwald-Hartwig aminations for heterocycle formation
- Mitsunobu reactions introducing chiral centers
- Reductive aminations creating secondary/tertiary amines
Propiedades
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRIRRKQGREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Introduction of Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is typically installed on the aromatic ring through nucleophilic substitution or via the reaction of phenolic precursors with difluoromethylating agents. Common methods include:
Reaction of hydroxy-substituted aromatic aldehydes or phenols with chlorodifluoromethyl reagents or chlorodifluoroacetic acid derivatives in the presence of bases and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Use of chlorodifluoroacetic acid or its salts under heating conditions (e.g., 60–120 °C) with bases like potassium hydroxide or potassium hydride to facilitate substitution, yielding difluoromethoxy-substituted benzaldehydes or related intermediates.
Solvents and Bases Employed
| Step | Solvent(s) | Base(s) | Temperature Range (°C) |
|---|---|---|---|
| Difluoromethoxy introduction | DMF, DMSO, NMP, 1,4-dioxane | Potassium hydroxide, potassium hydride, sodium methoxide | 10–120 |
| Coupling reactions | DMF, NMP, DMSO, THF, MeCN | Potassium tert-butoxide, sodium methoxide, triethylamine | 5–90 |
These conditions enable efficient transformation with good yields (typically 85–90%) and high purity (HPLC purity >89%).
Conversion to Benzylamine Derivative
The aldehyde or ketone intermediates bearing the difluoromethoxy group on the aromatic ring are converted to the corresponding benzylamine derivatives by reductive amination or amination reactions.
Reductive amination of the aldehyde intermediate with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation) is a common approach.
Alternatively, halomethyl intermediates can be reacted with ammonia or amines to yield the benzylamine.
The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents, facilitating isolation and purification.
Representative Preparation Procedure (Based on Patent US11370799B2 and CN102690194A)
| Step | Reagents/Conditions | Description | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | 3-Hydroxybenzaldehyde + chlorodifluoroacetic acid salt, base (KOH or KH), solvent (DMF or DMSO), heat 60–120 °C | Introduction of difluoromethoxy group to yield 3-(difluoromethoxy)benzaldehyde intermediate | 85–90 | 89–94 |
| 2 | Reductive amination with ammonia or amine source, reducing agent (NaBH3CN), solvent (MeOH or EtOH) | Conversion of aldehyde to 1-[3-(difluoromethoxy)phenyl]methanamine | 80–88 | >90 |
| 3 | Treatment with HCl in an appropriate solvent (Et2O, MeOH) | Formation of hydrochloride salt for isolation | Quantitative | >95 |
Key Research Findings and Optimization Notes
Solvent Choice: Polar aprotic solvents such as DMF and DMSO are preferred for difluoromethoxy introduction due to their ability to stabilize intermediates and facilitate nucleophilic substitution.
Base Selection: Strong bases like potassium tert-butoxide and potassium hydride enable efficient deprotonation and substitution but require controlled temperature to avoid side reactions.
Temperature Control: The difluoromethoxy installation step requires elevated temperatures (60–120 °C) for sufficient reaction rates, whereas amination and salt formation steps proceed effectively at lower temperatures (room temperature to 40 °C).
Purification: The hydrochloride salt formation improves compound stability and facilitates purification by crystallization, yielding a high-purity final product suitable for further applications.
Summary Table of Preparation Methods
| Stage | Method Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Difluoromethoxy group installation | Nucleophilic substitution on phenol or aldehyde | Chlorodifluoroacetic acid/salts, KOH/KH, DMF/DMSO, 60–120 °C | Difluoromethoxy-substituted aromatic intermediate |
| Conversion to benzylamine | Reductive amination or amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation, MeOH/EtOH | 1-[3-(Difluoromethoxy)phenyl]methanamine |
| Hydrochloride salt formation | Acidification with HCl | HCl in Et2O or MeOH | Stable hydrochloride salt |
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Various amine derivatives.
Substitution: Formation of substituted amines and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride. Research indicates that compounds with difluoromethoxy groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range, indicating promising activity against cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1-[3-(Difluoromethoxy)phenyl]methanamine | 11.4 ± 2.4 | A549 (Lung Cancer) |
| Compound 3f | 7.3 ± 1.5 | HeLa (Cervical Cancer) |
| Compound 3g | 9.2 ± 0.2 | MCF-7 (Breast Cancer) |
These findings suggest that the difluoromethoxy group may enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.
Antimalarial Activity
Another area of interest is the application of this compound in combating malaria. The Open Source Malaria consortium has been investigating various compounds for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Some derivatives similar to this compound have demonstrated effective antimalarial activity, with IC50 values below 2.5 μM .
Table 2: Antimalarial Activity Data
| Compound | IC50 (μM) | Plasmodium Strain |
|---|---|---|
| 1-[3-(Difluoromethoxy)phenyl]methanamine | <2.5 | P. falciparum (3D7) |
| Compound A | <1 | P. falciparum (3D7) |
| Compound B | <2 | P. falciparum (3D7) |
These results indicate that the compound could be a lead candidate for further development as an antimalarial agent.
Case Study: In Vitro Characterization
A study conducted on a series of difluoromethoxy-containing compounds assessed their metabolic stability and solubility profiles, which are crucial for drug development. The compounds exhibited excellent solubility in aqueous buffers and stability in mouse serum, making them suitable candidates for further pharmacological evaluation .
Case Study: Structure-Activity Relationship Analysis
In another study focusing on structure-activity relationships, modifications to the difluoromethoxy group were systematically evaluated to determine their impact on biological activity. The introduction of various substituents was found to significantly alter the potency against cancer cell lines, underscoring the importance of molecular design in drug discovery .
Mecanismo De Acción
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Key Observations:
Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like (3-(benzyloxy)phenyl)methanamine HCl .
Molecular Weight and Lipophilicity :
- The target compound is lighter (~210–240 g/mol) than benzyloxy-substituted analogs (249.74 g/mol) but heavier than dopamine HCl (189.64 g/mol). Its fluorinated substituent likely enhances membrane permeability compared to polar catecholamines like dopamine .
Biological Relevance :
- While dopamine HCl is a neurotransmitter targeting adrenergic and dopaminergic receptors, fluorinated methanamine derivatives are often explored as modulators for nuclear receptors (e.g., REV-ERBα) or enzyme inhibitors due to their improved pharmacokinetic profiles .
Q & A
Q. How can researchers design a synthesis route for 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride?
- Methodological Answer : A typical synthesis involves:
Starting Materials : 3-(Difluoromethoxy)benzaldehyde and methylamine, followed by reductive amination using sodium borohydride or sodium cyanoborohydride in a polar solvent (e.g., methanol) .
Intermediate Isolation : Purification via recrystallization or column chromatography to remove unreacted reagents.
Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Key Considerations: Monitor reaction pH and temperature to avoid over-reduction or byproduct formation.
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify structural integrity, focusing on the difluoromethoxy group’s distinct splitting patterns (e.g., F coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 208.0844 for CHFNO) .
- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Note: Compare data with literature or computational predictions to resolve ambiguities.
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the difluoromethoxy group .
- Handling : Use gloves and fume hoods to avoid dermal exposure; dissolve in DMSO or ethanol for biological assays to enhance solubility .
- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal via certified chemical waste services .
Advanced Questions
Q. How can researchers optimize low yields in the final reductive amination step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to NaBH, such as Pd/C under hydrogen or BH-THF, to improve selectivity .
- Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize side reactions with water.
- Temperature Control : Maintain reactions at 0–5°C to stabilize intermediates and reduce decomposition .
Data Contradiction Resolution: If yields remain low, analyze intermediates via LC-MS to identify bottlenecks (e.g., imine instability) .
Q. What strategies address discrepancies in H NMR chemical shifts for the difluoromethoxy group?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d vs. CDCl spectra; fluorine atoms may cause unexpected splitting in polar solvents .
- Impurity Analysis : Use F NMR to detect residual fluorinated byproducts (e.g., unreacted aldehyde) .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict shifts and assign peaks accurately .
Q. How can the compound’s stability under physiological conditions be evaluated for in vitro assays?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Light/Heat Stress Testing : Expose to UV light (254 nm) or 40°C for 48 hours to simulate harsh conditions .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; quantify parent compound loss .
Q. What mechanistic insights guide the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro or AutoDock to model interactions with target proteins (e.g., GPCRs) .
- SAR Analysis : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy) to identify critical functional groups .
- Kinetic Assays : Measure binding affinity (K) via surface plasmon resonance (SPR) or fluorescence polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
